molecular formula C10H7NO3 B1434629 4-Hydroxyisoquinoline-8-carboxylic acid CAS No. 1824051-07-1

4-Hydroxyisoquinoline-8-carboxylic acid

Cat. No. B1434629
M. Wt: 189.17 g/mol
InChI Key: HPBNCFIVCWLWMZ-UHFFFAOYSA-N
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Description

4-Hydroxyisoquinoline-8-carboxylic acid, also known as 8-OH-Quinoline, is a heterocyclic organic compound. It has a molecular weight of 189.17 g/mol . The compound is solid at room temperature and is stored in a dry environment .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyisoquinoline-8-carboxylic acid is C10H7NO3 . The InChI code is 1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) .


Physical And Chemical Properties Analysis

4-Hydroxyisoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 189.17 g/mol . The compound should be stored in a dry environment .

Scientific Research Applications

Photolabile Protecting Group

A study detailed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This compound exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making it suitable for caging biological messengers in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Mass Spectrometric Analysis

Research on substituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates, showed favored gas-phase formations of carboxylic acids after collisional activation in mass spectrometry. This observation provides a basis for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Hydrogen-Bonded Structures

A study on 1:1 proton-transfer compounds of various acids with hydroxyquinoline derivatives demonstrated the formation of one-dimensional hydrogen-bonded chain structures. These structures, formed through extensions of cation-anion pairs, illustrate the utility of both phthalate anions and substituted quinoline cations in creating low-dimensional hydrogen-bonded arrangements (Smith, Wermuth, & White, 2008).

Lamellar Network Formation

The salt of pyromellitic acid with 8-hydroxyquinoline forms a robust lamellar structure, where anions build up sheets through strong hydrogen bonds and cations act as pillars. This extended three-dimensional network illustrates potential applications in materials science (Wang et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 4-Hydroxyisoquinoline-8-carboxylic acid are not mentioned in the search results, there is significant interest in the broader class of 8-Hydroxyquinoline derivatives . These compounds have a wide range of biological activities and are considered valuable in drug research and development . The synthesis and biological activities of 8-Hydroxyquinoline derivatives are areas of ongoing research .

properties

IUPAC Name

4-hydroxyisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNCFIVCWLWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyisoquinoline-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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